N-sec-Butylacetamide

説明

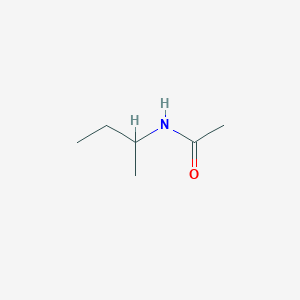

"N-sec-Butylacetamide" is a chemical compound belonging to the class of amides. It has been studied in various contexts, including its self-association through hydrogen bonding and its potential applications in fields like chemistry and pharmacology.

Synthesis Analysis

Synthesis Technology : The synthesis of sec-Butylacetamide involves using iron chloride as a catalyst and cyclohexane as a dehydrating agent. This process has been optimized for industrial production with a yield of over 93.8% (Yuan, 2007).

Synthesis and Coordination Properties : The compound has been synthesized via a Ritter synthesis, and its coordination chemistry with Europium (Eu) has been examined, showing chelation in a tridentate fashion on the Eu(III) (Binyamin et al., 2006).

Molecular Structure Analysis

IR Study of N-butylacetamides : Infrared spectroscopy has been used to study the self-association of N-sec-Butylacetamide, revealing details about its molecular structure and hydrogen bonding behavior (Nikolić et al., 1990).

Microwave Spectroscopy : The rotational spectrum of N-tert-Butylacetamide, a related compound, has been measured, providing insights into the molecular structure and internal rotation of the acetyl methyl group (Kannengießer et al., 2016).

Chemical Reactions and Properties

Reactions with Other Compounds : N-sec-Butylacetamide exhibits various chemical reactions, including interactions with other compounds like trastuzumab, indicating potential pharmaceutical applications (Ali et al., 2023).

Conversion into Acetamido Group : The N-benzylacetamido group, closely related to N-sec-Butylacetamide, can be rapidly converted into the acetamido group, proposing a route to acetylated amines (Gigg & Conant, 1983).

Physical Properties Analysis

- Gas Phase Pyrolysis : The kinetics of the gas phase pyrolysis of N-t-butylacetamide have been studied, providing insights into its physical properties and decomposition behavior (Maccoll & Nagra, 1973).

Chemical Properties Analysis

Antiseizure Profile : sec-Butyl-propylacetamide, a related compound, has shown a broad-spectrum antiseizure profile, indicating the significance of the chemical properties of N-sec-Butylacetamide in pharmacology (Shekh-Ahmad et al., 2013).

Homogeneous Pyrolysis : The homogeneous gas phase pyrolysis of N-t-butylacetamide, a related compound, shows significant insights into the chemical properties and reaction mechanisms (Maccoll & Nagra, 1973).

科学的研究の応用

Anticonvulsant Activity

N-sec-Butylacetamide derivatives have shown significant promise in the field of epilepsy treatment. sec-Butyl-propylacetamide (SPD), a closely related compound, exhibits a broad-spectrum antiseizure profile, demonstrating efficacy in rodent seizure models, and is particularly effective against status epilepticus and neuroprotection in organophosphate-induced neuronal damage. These findings suggest potential applications of N-sec-Butylacetamide derivatives in developing novel antiepileptic drugs and treatments for nerve agent poisoning (White et al., 2012); (Shekh-Ahmad et al., 2013); (Bar-Klein et al., 2014).

Cancer Therapy Enhancement

In cancer research, 2-(Benzhydryl sulfinyl)-N-sec-butylacetamide, isolated from figs, has been identified to augment the efficacy of trastuzumab-triggered phagocytic killing of cancer cells. This interaction with Fcγ receptors suggests the potential of N-sec-Butylacetamide derivatives in enhancing immune-mediated cancer treatments, providing a novel approach to ovarian cancer therapy (Ali et al., 2023).

Safety And Hazards

特性

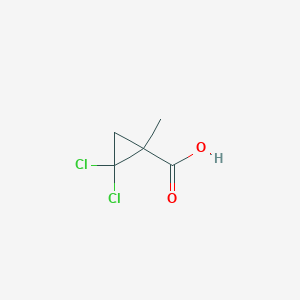

IUPAC Name |

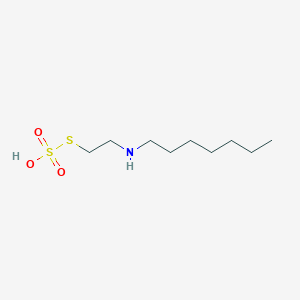

N-butan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4-5(2)7-6(3)8/h5H,4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILVHGGOUFZULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324267 | |

| Record name | N-butan-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-sec-Butylacetamide | |

CAS RN |

1189-05-5 | |

| Record name | N-sec-Butylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-sec-Butylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butan-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-SEC-BUTYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5CH7JSC3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B72528.png)